molecular formula C16H9Cl2F5N2O4 B3042947 N-(3,5-dichloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea CAS No. 680579-31-1

N-(3,5-dichloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

Cat. No.: B3042947
CAS No.: 680579-31-1
M. Wt: 459.1 g/mol
InChI Key: KCCIHWYDZNIHHL-UHFFFAOYSA-N
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Description

This compound belongs to the aryl urea class, characterized by a benzoyl group substituted with 3,5-dichloro and 2,6-dimethoxy moieties, coupled with a pentafluorophenyl urea moiety. The dichloro and dimethoxy groups likely enhance steric bulk and electronic effects, while the pentafluorophenyl group contributes to metabolic stability and binding affinity, common in agrochemicals .

Properties

IUPAC Name

3,5-dichloro-2,6-dimethoxy-N-[(2,3,4,5,6-pentafluorophenyl)carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2F5N2O4/c1-28-13-4(17)3-5(18)14(29-2)6(13)15(26)25-16(27)24-12-10(22)8(20)7(19)9(21)11(12)23/h3H,1-2H3,(H2,24,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCCIHWYDZNIHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)NC(=O)NC2=C(C(=C(C(=C2F)F)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2F5N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801128944
Record name 3,5-Dichloro-2,6-dimethoxy-N-[[(2,3,4,5,6-pentafluorophenyl)amino]carbonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

459.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

680579-31-1
Record name 3,5-Dichloro-2,6-dimethoxy-N-[[(2,3,4,5,6-pentafluorophenyl)amino]carbonyl]benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=680579-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dichloro-2,6-dimethoxy-N-[[(2,3,4,5,6-pentafluorophenyl)amino]carbonyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801128944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-(3,5-Dichloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea is a synthetic compound with potential applications in medicinal chemistry. Its structural features suggest that it may exhibit significant biological activity, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity based on available literature and data.

  • Molecular Formula : C₁₆H₉Cl₂F₅N₂O₄
  • Molecular Weight : 459.15 g/mol
  • CAS Number : 680579-31-1

Antitumor Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antitumor properties. For instance, the evaluation of related compounds has shown promising results in inhibiting cancer cell proliferation. The mechanism of action often involves the binding to DNA and inhibition of DNA-dependent enzymes.

  • Case Study : A study investigating the antitumor activity of newly synthesized benzimidazole derivatives demonstrated that compounds with halogen substitutions (such as chlorine) exhibited enhanced cytotoxicity against various cancer cell lines (A549, HCC827, NCI-H358) through both 2D and 3D culture assays .
CompoundIC₅₀ (μM) in 2D AssayIC₅₀ (μM) in 3D Assay
Compound A6.26 ± 0.3320.46 ± 8.63
Compound B6.48 ± 0.1116.00 ± 9.38

This table illustrates the significant difference in potency between 2D and 3D assays, highlighting the importance of assay type in evaluating drug efficacy.

Antimicrobial Activity

In addition to antitumor properties, compounds similar to this compound have been tested for antimicrobial activity against various pathogens.

  • Testing Methodology : Antimicrobial activity was assessed using broth microdilution methods according to CLSI guidelines on Gram-negative Escherichia coli and Gram-positive Staphylococcus aureus. Results indicated that some derivatives showed significant antibacterial effects .

The proposed mechanism for the biological activity of this compound involves:

  • DNA Binding : The compound likely interacts with DNA through groove binding or intercalation.
  • Enzyme Inhibition : It may inhibit enzymes critical for DNA replication and repair processes.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Variations in Benzoyl Urea Derivatives

The following table summarizes key analogs and their substituent-driven properties:

Compound Name Substituents on Benzoyl Group Urea Group Molecular Weight Primary Application Reference
N-(3,5-Dichloro-2,6-dimethoxybenzoyl)-N'-(pentafluorophenyl)urea (Target) 3,5-Cl; 2,6-OCH₃ 2,3,4,5,6-pentafluorophenyl ~495.6* Presumed pesticide/insecticide
N-(3-Bromo-5-chloro-2,6-dimethoxybenzoyl)-N'-(pentafluorophenyl)urea 3-Br, 5-Cl; 2,6-OCH₃ 2,3,4,5,6-pentafluorophenyl 503.6 Research chemical
Teflubenzuron (1-(3,5-dichloro-2,4-difluorophenyl)-3-(2,6-difluorobenzoyl)urea) 3,5-Cl; 2,4-F on phenyl ring 2,6-difluorobenzoyl 381.1 Insecticide (chitin synthesis inhibitor)
N-(3-Chloro-2,6-dimethoxybenzoyl)-N'-(pentafluorophenyl)urea 3-Cl; 2,6-OCH₃ 2,3,4,5,6-pentafluorophenyl ~456.8* Safety data available

*Calculated based on analogous structures.

Key Observations:
  • Halogen Substitution : Replacement of bromine (Br) with chlorine (Cl) in the 3-position (e.g., bromo-chloro vs. dichloro analogs) reduces molecular weight slightly (503.6 vs. ~495.6) but may alter bioactivity due to differences in electronegativity and steric hindrance .
  • Fluorine vs. Methoxy Groups: The pentafluorophenyl group in the target compound enhances hydrophobicity and resistance to oxidative degradation compared to non-fluorinated analogs, a trait critical for environmental persistence in pesticides .
  • Positional Effects : In teflubenzuron, fluorine at the 2,4-positions on the phenyl ring and difluorobenzoyl urea correlate with specific insecticidal activity, suggesting that substituent positioning on both benzoyl and urea moieties dictates target specificity .

Research and Application Insights

  • Pesticide Development : The pentafluorophenyl urea motif is prevalent in chitin synthesis inhibitors (e.g., teflubenzuron), suggesting the target compound may act via similar mechanisms .
  • Synthetic Challenges : Introducing methoxy groups at the 2,6-positions complicates synthesis due to steric effects, as seen in related dimethoxybenzoyl derivatives .
  • Environmental Impact: Fluorinated urea compounds often exhibit prolonged environmental persistence, raising concerns about bioaccumulation—a factor less pronounced in non-fluorinated analogs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3,5-dichloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea
Reactant of Route 2
N-(3,5-dichloro-2,6-dimethoxybenzoyl)-N'-(2,3,4,5,6-pentafluorophenyl)urea

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